![molecular formula C12H19N B231572 N-benzyl-3-methyl-2-butanamine](/img/structure/B231572.png)
N-benzyl-3-methyl-2-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-methyl-2-butanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas. This compound is also known as N-Benzylisopropylamine (NBIPA) and has a molecular formula of C11H17N.
Wirkmechanismus
The mechanism of action of N-benzyl-3-methyl-2-butanamine is not fully understood. However, studies have suggested that it may act as a selective serotonin reuptake inhibitor (SSRI) and increase the levels of serotonin in the brain. This increase in serotonin levels may contribute to the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antidepressant and anxiolytic effects in animal models. It has also been found to increase the levels of serotonin in the brain. Additionally, it has been reported to have a mild stimulant effect and increase locomotor activity in animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-3-methyl-2-butanamine in lab experiments include its availability, ease of synthesis, and potential applications in medicinal chemistry. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3-methyl-2-butanamine. One of the significant directions is to determine its safety and efficacy in human trials. Additionally, further studies are needed to understand its mechanism of action and potential applications in other areas such as neuroprotection and neurodegenerative diseases. The use of this compound as a potential drug for the treatment of depression and anxiety disorders also requires further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various areas. The synthesis method involves the reaction of benzylamine with 3-methyl-2-butanone in the presence of a reducing agent. The compound has been extensively studied for its antidepressant and anxiolytic effects in animal models. However, further studies are needed to determine its safety and efficacy in human trials and to understand its mechanism of action and potential applications in other areas.
Synthesemethoden
The synthesis of N-benzyl-3-methyl-2-butanamine involves the reaction of benzylamine with 3-methyl-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as the main product. This synthesis method has been widely used in various studies to produce this compound in large quantities.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-methyl-2-butanamine has been extensively studied for its potential applications in various areas. One of the significant applications is in the field of medicinal chemistry. This compound has been found to exhibit antidepressant and anxiolytic effects in animal models. Therefore, it has the potential to be developed as a new drug for the treatment of depression and anxiety disorders.
Eigenschaften
Molekularformel |
C12H19N |
---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
(2S)-N-benzyl-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
VSTYIEJFRYCKGB-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C(C)C)NCC1=CC=CC=C1 |
SMILES |
CC(C)C(C)NCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.